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Difluoromethane water

Cat. No.: B14284573
CAS No.: 163227-90-5
M. Wt: 70.039 g/mol
InChI Key: QREWGZSYEAFPGU-UHFFFAOYSA-N
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Description

Current Landscape of Chemical Research on Fluorinated Compounds and Water

The study of fluorinated compounds in aqueous environments is a highly active and critical area of modern chemical research. technologynetworks.comsciencemediacentre.org These compounds, characterized by the presence of carbon-fluorine (C-F) bonds, exhibit unique properties such as high thermal and chemical stability. technologynetworks.com This has led to their widespread use in industrial applications and consumer products, including refrigerants, surfactants, and polymers. technologynetworks.comwikipedia.org However, the very stability of many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), makes them resistant to environmental degradation, leading to their persistence and accumulation in water systems worldwide. technologynetworks.comsciencemediacentre.org

Current research efforts are largely focused on understanding the prevalence, transport, and fate of these "forever chemicals" in drinking water, groundwater, and surface water. technologynetworks.comacs.orgnih.gov Studies have detected various PFAS in both public and private water supplies, prompting significant concern and regulatory action. acs.orgmdpi.com Scientists are developing advanced analytical methods for detecting these compounds at increasingly low concentrations and are exploring remediation techniques, such as electrochemical oxidation, to remove them from contaminated water. mdpi.com The interaction of these compounds with water at a molecular level is fundamental to comprehending their environmental behavior, from their solubility and mobility in aquifers to their potential to bioaccumulate. technologynetworks.comnih.gov This broad context of investigating fluorinated substances in water underscores the necessity of examining the specific interactions of individual compounds, such as difluoromethane (B1196922), to build a complete picture of their environmental and chemical roles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4F2O B14284573 Difluoromethane water CAS No. 163227-90-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

163227-90-5

Molecular Formula

CH4F2O

Molecular Weight

70.039 g/mol

IUPAC Name

difluoromethane;hydrate

InChI

InChI=1S/CH2F2.H2O/c2-1-3;/h1H2;1H2

InChI Key

QREWGZSYEAFPGU-UHFFFAOYSA-N

Canonical SMILES

C(F)F.O

Origin of Product

United States

Molecular Level Interactions and Adduct Formation Between Difluoromethane and Water

Theoretical Frameworks for Intermolecular Interactions

While the fluorine atoms in difluoromethane (B1196922) are not strong hydrogen bond acceptors, the C-H groups can act as hydrogen bond donors. nih.gov The presence of the electronegative fluorine atoms enhances the acidity of the C-H bonds, enabling them to form C-H⋯O hydrogen bonds with the oxygen atom of water. researchgate.netnih.gov In clusters containing multiple water molecules, intricate hydrogen bonding networks are formed, where water molecules can bind to each other and to the difluoromethane molecule. unibo.itresearchgate.net The geometry of these networks is a result of the balance between water-water and water-difluoromethane interactions. researchgate.net For instance, in the (CH₂F₂)⋅⋅⋅(H₂O)₂ cluster, the water molecules form a chain-like structure that interacts with the difluoromethane. sci-hub.red

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.orgmdpi.com In the context of difluoromethane-water adducts, the fluorine atoms can participate in halogen bonds, although they are weaker than those involving heavier halogens. tandfonline.com These interactions, denoted as C-F⋯O, contribute to the stability of the molecular complexes. The σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, is a key factor in the formation of halogen bonds. rsc.orgmdpi.com The interplay between hydrogen and halogen bonds is crucial in determining the final structure of the adducts. unibo.itsci-hub.red

Recent studies have highlighted the role of carbon bonding, a type of non-covalent interaction where the carbon atom acts as an electrophilic site. unibo.itresearchgate.net In difluoromethane-water clusters, the carbon atom of CH₂F₂ can interact with the oxygen atom of water. This interaction, along with hydrogen and halogen bonds, forms a network of stabilizing contacts. unibo.itresearchgate.netsci-hub.red The competition and synergy between these different bonding types are fundamental to the structure of these molecular complexes. researchgate.netsci-hub.red

The stability of larger difluoromethane-water oligomers is enhanced by cooperative effects. unibo.itdntb.gov.ua This means that the total interaction energy of the cluster is greater than the sum of the individual pairwise interactions. This reinforcement arises from the polarization of the molecules within the cluster. When one molecule is involved in a hydrogen bond, its electron distribution is perturbed, which in turn affects its ability to participate in other interactions, often strengthening them. rsc.org This cooperative effect is essential for the formation of stable, large oligomers in the gas phase. unibo.itsci-hub.red The study of water clusters has shown that such cooperative effects are significant in determining their structure and stability. h-its.orgresearchgate.net

Structural Characterization of Difluoromethane-Water Molecular Clusters

The precise geometries of difluoromethane-water adducts have been determined through a combination of experimental techniques and theoretical calculations.

Broadband chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy has been a powerful tool for the unambiguous identification of the structures of various difluoromethane-water clusters. unibo.itresearchgate.net By analyzing the rotational spectra of the parent and isotopically substituted species, researchers have been able to determine the precise three-dimensional arrangement of the molecules within the adducts. unibo.itsci-hub.red This technique has been successfully applied to characterize clusters such as (CH₂F₂)⋅⋅⋅(H₂O)₂, (CH₂F₂)₂⋅⋅⋅(H₂O), (CH₂F₂)⋅⋅⋅(H₂O)₃, and (CH₂F₂)₂⋅⋅⋅(H₂O)₂. unibo.itresearchgate.netsci-hub.red

The experimental findings are supported by high-level quantum mechanical calculations, which provide insights into the binding energies and the nature of the intermolecular interactions. sci-hub.redresearchgate.net

Table 1: Experimentally Determined and Theoretically Calculated Difluoromethane-Water Adducts

Adduct Experimental Method Key Structural Features Reference
(CH₂F₂)⋅⋅⋅(H₂O)₂ CP-FTMW Spectroscopy Water molecules form a chain-like structure interacting with CH₂F₂. Stabilized by a network of hydrogen, halogen, and carbon bonds. unibo.it, sci-hub.red
(CH₂F₂)₂⋅⋅⋅(H₂O) CP-FTMW Spectroscopy A single water molecule bridges two difluoromethane molecules. unibo.it, sci-hub.red
(CH₂F₂)⋅⋅⋅(H₂O)₃ CP-FTMW Spectroscopy The water trimer adopts a cyclic form. unibo.it, sci-hub.red, researchgate.net
(CH₂F₂)₂⋅⋅⋅(H₂O)₂ CP-FTMW Spectroscopy Complex network of intermolecular interactions stabilizing the tetramer. unibo.it, sci-hub.red

Table 2: Calculated Binding Energies and Interaction Distances for Selected Adducts

Complex Most Important Interactions Interaction Distance (Å) Binding Energy (kJ mol⁻¹) Reference
(CH₂F₂)₂⋅⋅⋅(H₂O) C-H···O, C-F···H ~2.4 - 2.6 15.1 sci-hub.red, researchgate.net
(CH₂F₂)⋅⋅⋅(H₂O)₂ O-H···O, C-H···O ~1.9 - 2.5 23.4 sci-hub.red, researchgate.net
(CH₂F₂)₂⋅⋅⋅(H₂O)₂ O-H···O, C-H···O, C-F···H ~1.9 - 2.7 35.8 sci-hub.red, researchgate.net
(CH₂F₂)⋅⋅⋅(H₂O)₃ O-H···O, C-H···O ~1.9 - 2.6 41.5 sci-hub.red, researchgate.net

Note: Interaction distances and binding energies are based on theoretical calculations at the MP2/6-311++G(d,p) level of theory. sci-hub.redresearchgate.net

Isotopic Substitution Studies for Structural Elucidation

Isotopic substitution is a powerful technique in microwave spectroscopy for the precise determination of molecular structures. By replacing an atom with one of its isotopes, the mass distribution of the molecule is altered, leading to a predictable shift in the rotational constants. This method has been instrumental in elucidating the intricate structures of adducts formed between difluoromethane (CH₂F₂) and water.

The rotational spectra of various difluoromethane-water clusters have been analyzed using broadband chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometers. researchgate.netresearchgate.net To unambiguously determine the experimental structures of these clusters, researchers have utilized isotopically substituted species. researchgate.net Specifically, the substitution of ¹⁶O with ¹⁸O in water molecules has been a key strategy. researchgate.netresearchgate.net This substitution allows for the precise location of the water molecules within the complex through the analysis of the resulting changes in the moments of inertia, a method known as Kraitchman analysis.

For instance, the experimental structures of larger clusters such as (CH₂F₂)₂(H₂O), (CH₂F₂)(H₂O)₂, (CH₂F₂)₂(H₂O)₂, and (CH₂F₂)(H₂O)₃ were unambiguously identified with the aid of 18 different isotopically substituted species. researchgate.net

Further detailed structural information has been obtained by studying the adduct with water containing the ¹⁷O isotope. The measurement of the rotational spectrum of the CH₂F₂⋯H₂¹⁷O complex allowed for the determination of the ¹⁷O nuclear quadrupole coupling constants. researchgate.net These constants are directly related to the electric field gradient at the oxygen nucleus, which is highly sensitive to the electronic environment and, therefore, the geometry of the hydrogen bond. The experimental values provide a direct measure of the orientation of the water molecule within the complex. researchgate.net Specifically, these data were used to determine that the average angle between the plane of the water molecule and the FCF plane of difluoromethane is approximately 23°. researchgate.net

Table 1: Experimental ¹⁷O Quadrupole Coupling Constants for the CH₂F₂⋯H₂¹⁷O Adduct researchgate.net
ParameterValue (MHz)
χaa-3.853(6)
χbb-3.259(1)
χcc7.112(9)

Dynamics of Cluster Formation and Evolution

The formation and evolution of difluoromethane-water clusters are governed by a delicate balance of non-covalent interactions. researchgate.net As difluoromethane and water molecules aggregate, a complex network of hydrogen, halogen, and carbon bonds stabilizes the resulting clusters. researchgate.netresearchgate.net The study of these clusters, from simple adducts to larger oligomers, provides insight into the initial steps of solvation.

The primary interaction in the simplest 1:1 adduct (CH₂F₂⋯H₂O) is a hydrogen bond between a hydrogen atom of water and a fluorine atom of difluoromethane (O-H⋯F). rsc.org The binding energy for this fundamental complex has been calculated to be 11.1 kJ/mol. researchgate.netnih.gov This interaction is the foundational step for the growth of larger clusters.

Studies on larger clusters reveal specific structural motifs. For example, in the (CH₂F₂)⋯(H₂O)₃ complex, the water trimer is observed to adopt a cyclic form. researchgate.net This is in contrast to other solute-water complexes where the water trimer forms a chain structure, highlighting the crucial role of the interplay between water-water and water-solute interactions. researchgate.net The structure that the water cluster adopts depends on the docking sites offered by the solute molecule. researchgate.net

Theoretical calculations predict the binding energies and most stable conformations for various small clusters, providing a roadmap for their formation and evolution.

Table 2: Predicted Conformations and Binding Energies (BE) for Difluoromethane (D) and Water (W) Clusters researchgate.net
ComplexBinding Energy (kJ/mol)Key Intermolecular Interactions Highlighted
(CH₂F₂)₂⋯(H₂O) (D₂W)-20.14C-H⋯O, O-H⋯F
(CH₂F₂)⋯(H₂O)₂ (DW₂)-35.33O-H⋯O, O-H⋯F, C-H⋯O
(CH₂F₂)₂⋯(H₂O)₂ (D₂W₂)-49.88O-H⋯O, O-H⋯F, C-H⋯F, C-H⋯O
(CH₂F₂)⋯(H₂O)₃ (DW₃)-62.83O-H⋯O, O-H⋯F, C-H⋯O

The process of cluster formation is dynamic, with molecules continuously associating and dissociating. The study of these dynamics, particularly at low temperatures, is crucial for understanding phenomena such as atmospheric chemistry, where such complexes can form. researchgate.netnih.gov The formation of complexes with water can also influence the chemical reactivity of difluoromethane; for instance, complexation has been found to suppress the efficiency of its radiation-induced decomposition. researchgate.netnih.gov

Difluoromethane Clathrate Hydrates: Formation, Crystal Structures, and Thermodynamic Behavior

Clathrate Hydrate (B1144303) Crystallographic Structures and Guest Encapsulation

The specific arrangement of water molecules and the encapsulation of guest molecules define the properties of clathrate hydrates. Difluoromethane (B1196922) primarily forms a Structure I (sI) hydrate when crystallized with pure water, but its structure can be altered by the presence of other molecules.

Formation Conditions and Characterization of Structure-I Hydrates

When mixed with water under conditions of low temperature and high pressure, difluoromethane acts as a guest molecule that promotes the formation of a Structure I (sI) clathrate hydrate. The sI hydrate has a cubic crystal structure. Its unit cell is composed of 46 water molecules that form two types of polyhedral cages: two small pentagonal dodecahedron cages (denoted as 5¹²) and six slightly larger tetrakaidecahedron cages (5¹²6²). The formation of this stable crystalline solid occurs at temperatures significantly above the normal freezing point of water, provided the pressure is sufficient.

The characterization of this sI structure is typically confirmed through experimental techniques such as powder X-ray diffraction (PXRD), which reveals the distinct cubic lattice of the hydrate crystal.

Occupancy Analysis of Small and Large Cages by Difluoromethane

The analysis of cage occupancy is performed using spectroscopic methods, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can distinguish between molecules in different cage environments based on subtle shifts in their vibrational or resonance frequencies. While these methods are well-established for hydrates of gases like methane (B114726) and carbon dioxide, specific experimental data on the fractional occupancy of the small and large cages by difluoromethane molecules is not extensively detailed in publicly available literature. nih.gov Computational studies using Grand Canonical Monte Carlo simulations are also employed to predict cage occupancy isotherms for various guest molecules. nih.gov

Influence of Co-Guest Molecules on Hydrate Structure (e.g., Structure-H Formation)

The introduction of a second guest species, or a "co-guest," can significantly alter the stable hydrate structure. When difluoromethane is combined with a larger guest molecule like cyclopentane (B165970) (CP), the hydrate no longer forms the sI structure. Instead, a more stable Structure II (sII) double hydrate is formed. This structural transition allows the hydrate to be stable at considerably lower pressures for a given temperature compared to the pure difluoromethane hydrate.

The sII structure contains sixteen small 5¹² cages and eight large 5¹²6⁴ cages per unit cell. In the difluoromethane-cyclopentane system, the larger cyclopentane molecules occupy the large 5¹²6⁴ cages, while the smaller difluoromethane molecules occupy the small 5¹² cages. This co-operative encapsulation results in enhanced thermodynamic stability.

While the formation of Structure H (sH) hydrates is known for systems containing a small guest (like methane) and a much larger guest molecule, the formation of an sH hydrate involving difluoromethane is not well-documented in available research. The formation of sH requires a specific combination of guest molecule sizes to stabilize its unique cage structure, which includes a "huge" 5¹²6⁸ cage.

Phase Equilibria and Stability of Difluoromethane-Water Hydrate Systems

The stability of clathrate hydrates is defined by the pressure and temperature conditions at which the solid hydrate phase can coexist in equilibrium with liquid water and a vapor phase. This relationship is typically represented by a pressure-temperature (P-T) phase diagram.

Pressure-Temperature Phase Diagram Construction for Binary Systems

For the binary system of difluoromethane and water, the three-phase (Hydrate-Liquid water-Vapor, H-Lw-V) equilibrium line defines the boundary of hydrate stability. At any given temperature, pressures above this line will favor hydrate formation, while pressures below it will lead to hydrate dissociation. The equilibrium temperature for the difluoromethane-water system is approximately 275 K at a pressure of 0.2 MPa. acs.org The stability region extends to higher temperatures with increasing pressure. For instance, a quadruple point, where the hydrate, liquid water, liquid difluoromethane, and vapor phases coexist, has been noted for the binary system.

The following table presents selected experimental data points for the three-phase equilibrium of the pure difluoromethane-water hydrate system.

Temperature (K)Pressure (MPa)
275.150.20
280.150.35
285.150.60
290.151.00
294.151.49

This interactive table is based on empirical data correlations for the binary difluoromethane + water system. acs.org

Multi-Component Hydrate Systems: Equilibrium Conditions with Additives

The phase equilibrium of difluoromethane hydrates can be intentionally shifted by the introduction of additives, which can act as either inhibitors or promoters.

Thermodynamic Inhibitors: Substances that are soluble in water, such as certain alcohols and ketones, can act as thermodynamic inhibitors. These compounds cause a freezing-point depression effect, which shifts the hydrate equilibrium curve to lower temperatures for a given pressure. acs.org This means that at a set temperature, a higher pressure is required to form the hydrate. For example, the addition of propan-2-ol, 2-methyl-2-propanol, or 2-propanone to the difluoromethane-water system lowers the phase-equilibrium temperatures compared to the binary system. acs.org

The table below shows the equilibrium conditions for difluoromethane hydrates in the presence of various water-soluble additives.

AdditiveTemperature (K)Pressure (MPa)
Propan-2-ol284.050.59
Propan-2-ol278.450.32
Propan-2-ol268.650.12
2-Methyl-2-propanol293.351.00
2-Methyl-2-propanol283.450.40
2-Methyl-2-propanol268.950.12
2-Propanone286.850.58
2-Propanone278.550.26
2-Propanone266.750.08

This interactive table presents selected data points from Mori, Y. H., et al. (2009) for multicomponent systems. acs.org

Thermodynamic Promoters: In contrast, co-guest molecules that form a more stable double hydrate, like cyclopentane, act as thermodynamic promoters. By enabling the formation of the sII structure, cyclopentane significantly lowers the pressure required for hydrate formation at a given temperature, effectively shifting the equilibrium curve to more moderate conditions. For example, at 287 K, the equilibrium pressure for the difluoromethane-cyclopentane double hydrate is 0.162 MPa. reepqj.com

Determination and Analysis of Quadruple Points

In the context of gas hydrates, a quadruple point represents a unique set of pressure and temperature at which four phases coexist in equilibrium. For a binary system like difluoromethane and water, these phases are typically the hydrate (H), liquid water (Lw), vapor (V), and ice (Ih) or a liquid guest phase (Lg).

The upper quadruple point (Q2) for the difluoromethane-water system, where the hydrate phase is in equilibrium with liquid water, a vapor phase, and a liquid difluoromethane phase, has been identified at a temperature of 294.1 K. mdpi.com At this point, the stability of the hydrate reaches its upper-temperature limit in the presence of the liquid guest phase. The precise pressure at this quadruple point is a critical parameter for defining the upper boundary of the hydrate stability zone.

The lower quadruple point (Q1) involves the coexistence of the hydrate phase with ice, liquid water, and a vapor phase. The determination of the temperature and pressure coordinates of these quadruple points is fundamental for constructing the phase diagram of the difluoromethane-water system and understanding the full range of conditions under which the clathrate hydrate is stable.

Thermodynamic Quantification of Hydrate Formation and Dissociation

The stability of difluoromethane clathrate hydrates is dictated by thermodynamic principles, with enthalpy, Gibbs free energy, and entropy playing crucial roles.

Enthalpy of Hydration Determination (e.g., using Clapeyron Equation)

Gibbs Free Energy and Entropy Contributions to Hydrate Stability

The spontaneity of clathrate hydrate formation is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS. purdue.eduyoutube.comkhanacademy.orglibretexts.org For hydrate formation to be spontaneous at a given temperature and pressure, the Gibbs free energy change must be negative.

The formation of the ordered, crystalline structure of the hydrate from liquid water and gaseous difluoromethane results in a decrease in entropy (a negative ΔS), which is thermodynamically unfavorable. youtube.com However, the process is exothermic, meaning the enthalpy change (ΔH) is negative due to the energy released from the formation of the hydrogen-bonded water cages and the van der Waals interactions between the host water molecules and the guest difluoromethane molecules.

The stability of the hydrate is therefore a balance between these enthalpic and entropic contributions. At low temperatures, the favorable enthalpy term (-TΔS is less positive) dominates, leading to a negative ΔG and spontaneous hydrate formation. As the temperature increases, the unfavorable entropy term (-TΔS becomes more positive) becomes more significant, and at a certain point, ΔG becomes positive, leading to the spontaneous dissociation of the hydrate. The equilibrium temperature at a given pressure is the point where ΔG = 0, and the enthalpic and entropic contributions are perfectly balanced.

Kinetics of Difluoromethane Clathrate Hydrate Nucleation and Growth

The formation of difluoromethane clathrate hydrate is not instantaneous and is governed by kinetic factors, including nucleation and crystal growth. Nucleation is the initial formation of small, stable hydrate crystal nuclei, while growth is the subsequent enlargement of these nuclei into a bulk hydrate phase.

A notable characteristic of the formation kinetics of difluoromethane clathrate hydrate from ice particles is the negative activation energy observed during the initial stages of the reaction. nih.govacs.org This seemingly counterintuitive phenomenon, where the reaction rate increases as the temperature decreases, has been reported with an activation energy of approximately -6 to -7 kJ/mol of H₂O. nih.govacs.org This suggests a complex formation mechanism, possibly involving the stabilization of metastable structures or enhanced gas adsorption on the ice surface at lower temperatures. nih.gov

Below is an interactive data table summarizing the kinetic parameters for difluoromethane clathrate hydrate formation.

Kinetic ParameterValueConditions
Activation Energy-6 to -7 kJ/mol (H₂O)Initial stages of formation from ice particles

Spectroscopic Probing of Difluoromethane Water Chemical Systems

Rotational Spectroscopy for Conformational and Interaction Studies

Rotational spectroscopy is an exceptionally precise technique for determining the geometry of small molecules and weakly bound complexes in the gas phase. By measuring the transition frequencies between rotational energy levels, highly accurate structural parameters can be derived.

Broadband Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy has revolutionized the study of molecular complexes. researchgate.netmit.edu This technique allows for the rapid acquisition of a broad spectral range (often exceeding 10 GHz) in a single experiment, making it highly efficient for identifying different isomers and isotopologues of a complex. nih.govosti.gov In the context of the difluoromethane-water system, CP-FTMW spectrometers have been instrumental in observing the rotational spectra of various adducts, including (CH₂F₂)⋅⋅⋅(H₂O)₂, (CH₂F₂)₂⋅⋅⋅(H₂O), (CH₂F₂)⋅⋅⋅(H₂O)₃, and (CH₂F₂)₂⋅⋅⋅(H₂O)₂. researchgate.netresearchgate.net The ability to detect multiple species simultaneously in a supersonic jet expansion provides a detailed picture of the initial stages of cluster formation. dntb.gov.uaillinois.edu The analysis of these spectra is aided by the clear, high-resolution data that CP-FTMW provides, which is essential for untangling the complex spectra of larger molecular aggregates. researchgate.net

The analysis of the rotational spectra of the difluoromethane-water complex and its isotopologues yields highly precise rotational constants (A, B, and C). researchgate.netresearchgate.net These constants are inversely proportional to the principal moments of inertia of the complex. By measuring the spectra of different isotopic species (e.g., substituting H₂O with D₂O or ¹⁸O-enriched water), the positions of individual atoms can be determined with high accuracy. acs.orgunibo.it

This analysis reveals that in the 1:1 complex, the water molecule lies in the FCF plane of difluoromethane (B1196922). acs.org The primary interaction is an O-H···F hydrogen bond, but a bifurcated C-H₂···O interaction also contributes to the stability of the complex. researchgate.netresearchgate.net From the derived rotational constants, key intermolecular structural parameters have been determined. For the O-H···F hydrogen bond, the F···H distance was found to be approximately 2.20 Å, with an ∠(F···H-O) angle of 135° and an ∠(C-F···H) angle of 93°. acs.org The dissociation energy for this type of complex with an O-H···Halogen linkage is estimated to be around 5.4 kJ/mol. d-nb.info

Table 1: Experimental Rotational Constants for the Difluoromethane-Water (CH₂F₂-H₂O) Complex This table presents a representative set of rotational constants derived from microwave spectroscopy. Actual values can vary slightly based on the specific isotopologue and analytical model used.

ConstantValue (MHz)
A9673.8
B2999.5
C2378.4

Data sourced from studies on the Fourier transform rotational spectrum of the difluoromethane-water complex. researchgate.netacs.org

Vibrational Spectroscopy for Molecular and Lattice Dynamics

Vibrational spectroscopy, including Raman and infrared techniques, provides complementary information to rotational spectroscopy. It is particularly well-suited for studying condensed phases, such as clathrate hydrates, where difluoromethane molecules are trapped within cages formed by water molecules.

Raman spectroscopy is a powerful tool for investigating the properties of guest molecules within clathrate hydrates. scispace.comsandia.gov Systematic studies on a series of fluoromethanes, including difluoromethane, have been conducted to understand the vibrational modes of the guest molecules inside the hydrate (B1144303) cages. researchgate.netacs.org In situ Raman spectroscopy confirms that difluoromethane forms a structure I (sI) clathrate hydrate, where CH₂F₂ molecules occupy both the small (5¹²) and large (5¹²6²) cages. researchgate.netrandallcygan.com

The vibrational frequencies of the encapsulated difluoromethane molecules are sensitive to the host environment. The C-H and C-F stretching modes of the guest molecules can be systematically collected and assigned with the aid of Density Functional Theory (DFT) calculations. acs.org Comparing the spectra of the hydrate phase to the gas or liquid phase reveals shifts in the vibrational frequencies, which provides insight into the guest-host interactions within the cages. ifremer.fr

Table 2: Representative Raman Peak Frequencies for Difluoromethane (CH₂F₂) in the Gas Phase and Encapsulated in sI Hydrate This table illustrates the typical shifts observed for the vibrational modes of difluoromethane upon encapsulation in a clathrate hydrate. Frequencies are given in cm⁻¹.

Vibrational ModeGas Phase (cm⁻¹)Hydrate Phase (cm⁻¹)
C-H Symmetric Stretch~2948~2945
C-H Asymmetric Stretch~3014~3010
C-F Symmetric Stretch~1115~1118
C-F Asymmetric Stretch~1090~1092

Data compiled from systematic Raman studies of fluoromethane (B1203902) hydrates. researchgate.netacs.org

Infrared (IR) absorption spectroscopy is highly sensitive to the vibrational modes of water molecules and is thus an excellent probe for the hydrate lattice structure. colostate.edu The O-H stretching band of water, typically centered around 3350 cm⁻¹ in the liquid phase, shows a distinct redshift upon transitioning to the solid gas hydrate phase. scispace.com This shift is indicative of the changes in the hydrogen-bonding network as the water molecules arrange themselves into the cage-like structures of the clathrate.

The IR spectra of the water lattice are influenced by the nature of the encapsulated guest molecule. researchgate.net While the H-O-H bending vibrations are relatively insensitive to the guest, the O-H stretching frequencies can be affected by guest size and cage occupancy. researchgate.net Studies on various clathrate hydrates show that the absorption bands of the guest molecule itself can sometimes be difficult to detect in the mid-infrared spectrum due to the high absorptivity of the solid water matrix. scispace.com However, new high-resolution IR absorption cross-sections for difluoromethane have been developed, which aid in its atmospheric monitoring and can be applied to the study of hydrate systems. le.ac.uk

Applying pressure to clathrate hydrates induces changes in their structure and vibrational dynamics. The Raman spectrum for the intermolecular O-O stretching mode of water molecules in the hydrate lattice, typically observed around 200 cm⁻¹, is sensitive to pressure. researchgate.net An increase in pressure generally causes the hydrate lattice to shrink, which is reflected as a linear increase (a blueshift) in the frequency of the O-O stretching mode. researchgate.net For example, in methane (B114726) hydrates, this peak shifts from 207 to 228 cm⁻¹ as pressure increases.

The vibrational modes of the guest molecules are also affected by pressure. Studies on various hydrates show that the C-H stretching vibrations of encapsulated molecules can exhibit pressure-dependent shifts. researchgate.net This behavior provides information on the compressibility of the hydrate cages and the nature of the guest-host interactions under high-pressure conditions, which are relevant to the stability of natural gas hydrates in geological formations. ifremer.fraps.org The final pressure reached during hydrate formation is closely related to the three-phase equilibrium pressure of the system. iranarze.ir

Table 3: Pressure Dependence of Key Vibrational Modes in Clathrate Hydrates This table shows general trends observed in Raman spectra of clathrate hydrates under increasing pressure. The specific values are illustrative and depend on the specific hydrate system and experimental conditions.

Vibrational ModeSystemPressure EffectFrequency Shift
Host Lattice O-O StretchMethane HydrateIncreaseBlueshift (increase)
Guest C-H Stretch (S-cage)Methane HydrateIncreaseBlueshift (increase)
Guest C-C Stretch (M-cage)Ethane HydrateIncreaseAlmost independent

Data based on thermodynamic and Raman spectroscopic studies of various gas hydrates. researchgate.net

Computational Chemistry and Molecular Modeling of Difluoromethane Water Phenomena

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are instrumental in elucidating the nature and strength of interactions between difluoromethane (B1196922) and water molecules. These methods solve the electronic Schrödinger equation to provide detailed information about the geometry, energetics, and electronic structure of molecular adducts.

Ab Initio and Density Functional Theory Approaches for Adducts

Ab initio and Density Functional Theory (DFT) methods are widely employed to study the adducts formed between difluoromethane (CH₂F₂) and water (H₂O). These calculations can predict the most stable structures of small clusters and their binding energies. For instance, studies have focused on the 1:1 and larger (CH₂F₂)n·(H₂O)m clusters.

Research has shown that the interactions in these adducts are a complex interplay of weak hydrogen bonds, including O-H···F, C-H···O, and C-H···F contacts. nih.govsns.it The most stable conformation of the 1:1 difluoromethane-water adduct is characterized by a primary O-H···F hydrogen bond and a secondary, bifurcated C-H₂···O interaction. researchgate.net The binding energy of this fundamental complex has been calculated to be approximately 11.1 kJ/mol (2.65 kcal/mol) at the high-accuracy CCSD(T)/CBS level of theory. researchgate.net

Different theoretical levels yield slightly different binding energies, highlighting the importance of the chosen methodology. For example, one study reported a dissociation energy of 2.17 kcal/mol for the difluoromethane-water adduct at the B2PLYP/B3LYP hybrid force field level. sns.it The investigation of larger clusters, such as (CH₂F₂)₂(H₂O), (CH₂F₂) (H₂O)₂, (CH₂F₂)₂(H₂O)₂, and (CH₂F₂)(H₂O)₃, reveals a cooperative network of these non-covalent interactions that stabilize the larger oligomers. researchgate.net

Calculated Interaction Properties of Difluoromethane-Water Adducts
AdductComputational MethodBinding/Dissociation Energy (kcal/mol)Key Intermolecular Interactions
CH₂F₂···H₂OCCSD(T)/CBS2.65O-H···F, C-H₂···O
CH₂F₂···H₂OB2PLYP/B3LYP2.17O-H···F, C-H₂···O
(CH₂F₂)₂···H₂OMP2/6-311++G(d,p)-C-H···F, C-H···O
(CH₂F₂)···(H₂O)₂MP2/6-311++G(d,p)-O-H···F, O-H···O

Potential Energy Surface Mapping for Reaction Pathways in Aqueous Environment

The potential energy surface (PES) describes the energy of a system as a function of its geometry and is a fundamental concept in theoretical chemistry. wikipedia.org Mapping the PES for the difluoromethane-water system allows for the identification of stable isomers (minima on the PES) and the transition states that connect them (saddle points). calcus.cloud This is crucial for understanding the dynamics of association and dissociation, as well as conformational changes within the adducts.

For the difluoromethane-water system, computational studies have explored the PES to identify different stable configurations of the adducts. nih.govsns.it For example, in a related study of the difluoromethane-tert-butyl alcohol complex, the computed potential energy landscape revealed the existence of multiple stable isomers. nih.gov However, very low interconversion barriers between these isomers can sometimes lead to the experimental observation of only the most stable form. nih.govsns.it The PES can also be used to study reaction pathways, such as the atmospheric oxidation of difluoromethane by hydroxyl radicals, where the presence of water molecules can influence the reaction energetics. csustan.edu The determination of a full-dimensional PES for such systems is computationally demanding but can provide highly accurate predictions of spectroscopic and thermodynamic properties. nih.gov

Frontier Molecular Orbital Theory in Non-Covalent Interaction Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting molecules. wikipedia.org In the context of non-covalent interactions, the overlap between the HOMO of one molecule (the electron donor) and the LUMO of another (the electron acceptor) contributes to the stabilization of the complex. wikipedia.org

For the difluoromethane-water system, FMO analysis can provide a qualitative picture of the charge transfer and orbital interactions that give rise to the hydrogen bonds. Water typically acts as the electron donor through the lone pairs on the oxygen atom (contributing to its HOMO), while difluoromethane can act as an electron acceptor. The interaction can be viewed as an overlap between the HOMO of water and the LUMO of difluoromethane, which would be localized along the C-F or C-H bonds. While detailed FMO analyses specifically for the difluoromethane-water non-covalent interactions are not extensively reported in the literature, the principles of FMO theory are fundamental to understanding the nature of the observed hydrogen bonds. wikipedia.org The analysis of non-covalent interactions often involves more direct methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which provide a real-space visualization of these interactions. researchgate.netfrontiersin.org

Molecular Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying small molecular clusters, molecular simulations are necessary to understand the behavior of difluoromethane in bulk water. These simulations use classical force fields to model the interactions between a large number of molecules, allowing for the calculation of macroscopic properties from the underlying molecular behavior.

Molecular Dynamics Simulations of Difluoromethane Solvation in Water

Molecular dynamics (MD) simulations follow the trajectories of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is well-suited for studying the solvation of difluoromethane in water, providing insights into the structure of the solvation shell, the dynamics of water molecules around the solute, and thermodynamic properties like the free energy of solvation. researchgate.netpnas.org

MD simulations of fluorocarbons in water have shown that their hydrophobic character is complex. pnas.org The simulations can reveal the arrangement of water molecules in the first solvation shell of difluoromethane, including the orientation of water with respect to the C-H and C-F bonds of the solute. By calculating radial distribution functions, one can quantify the local ordering of the solvent around the solute. The free energy of solvation can be computed using thermodynamic integration or free energy perturbation methods, providing a measure of the solubility of difluoromethane in water. researchgate.net These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. The development and parameterization of these force fields are critical for obtaining reliable results. rutgers.edu

Typical Parameters Investigated in MD Simulations of Difluoromethane Solvation
ParameterDescriptionInformation Gained
Radial Distribution Functions (g(r))Describes the probability of finding a solvent atom at a certain distance from a solute atom.Structure of the solvation shell, coordination numbers.
Solvation Free Energy (ΔGsolv)The change in free energy when a solute molecule is transferred from the gas phase to the solvent.Thermodynamic solubility and partitioning behavior.
Hydrogen Bond DynamicsThe lifetime and kinetics of hydrogen bonds between the solute and solvent, and between solvent molecules.Influence of the solute on the solvent's hydrogen bond network.
Diffusion CoefficientA measure of the translational mobility of the solute in the solvent.Dynamic behavior of the solute in the aqueous environment.

Grand Canonical Monte Carlo Simulations for Adsorption and Partitioning

Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly useful for studying adsorption and phase equilibria. nih.govnih.gov In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature. This allows for the direct simulation of adsorption isotherms and the calculation of partition coefficients.

While specific GCMC studies focusing solely on the partitioning of difluoromethane in bulk water are not prevalent in the reviewed literature, the methodology is highly applicable. GCMC can be used to simulate the adsorption of difluoromethane at a water-vapor or water-hydrophobic interface. By comparing the chemical potential of difluoromethane in the aqueous phase and a non-aqueous phase (e.g., a vapor or an organic solvent), the partitioning coefficient can be determined. These simulations are sensitive to the intermolecular potentials used to describe the difluoromethane-water and water-water interactions. nih.gov The accuracy of GCMC simulations for predicting adsorption behavior is highly dependent on the quality of the force field employed. mdpi.com

COSMO-based Thermodynamic Modeling of Difluoromethane Absorption

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS), a quantum chemistry-based thermodynamic prediction method, has been instrumental in understanding the absorption mechanisms of difluoromethane. mdpi.com This approach calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities, providing a detailed picture of solubility and thermodynamics without relying on extensive experimental data. mdpi.com

Research employing COSMO-based simulations has been pivotal in screening potential solvents for difluoromethane absorption, such as deep eutectic solvents (DES), which are analogues of ionic liquids. mdpi.comdntb.gov.ua In these studies, the COSMO method is first validated by comparing computed solubility data with available experimental literature for similar systems. For instance, COSMO-predicted solubility values for difluoromethane in various ionic liquids showed a strong correlation with experimental results, with a reported R-squared value of 0.86, confirming the model's appropriateness for such investigations. mdpi.comresearchgate.net

The modeling process generates sigma profiles (σ-profiles) for both difluoromethane and the solvent molecules. These profiles are histograms of the charge density on the molecular surface. mdpi.com By analyzing these profiles, the model can predict thermodynamic properties like activity coefficients and excess enthalpies of mixing. For difluoromethane, the sigma profile reveals a preference for interactions with surfaces that are non-polar (van der Waals forces) and those that are hydrogen-bond accepting. mdpi.com

Thermodynamic modeling with COSMO-RS allows for the decomposition of the total enthalpy of mixing into contributions from different interaction types: hydrogen bonding (Hhb), van der Waals forces (Hvdw), and a misfit contribution (Hmf). researchgate.net Studies have shown that the absorption of difluoromethane is predominantly driven by van der Waals interactions, which can contribute approximately three times more to the enthalpic release than hydrogen bonding. mdpi.comresearchgate.net The model can also predict how solubility changes with pressure, showing a near-linear increase in difluoromethane solubility as pressure increases. mdpi.comresearchgate.net

Table 1: COSMO-RS Predicted Thermodynamic Properties for Difluoromethane Interactions
Predicted PropertyKey FindingPrimary Driving ForceSource
Activity Coefficient (ln γ)Predicted to be as low as -1.39 in favorable solvents, indicating strong interactions.Van der Waals Interactions mdpi.comresearchgate.net
Solubility vs. PressureSolubility increases linearly with pressure, reaching up to 86 mol/mol% at 9 bar in some solvents. mdpi.comresearchgate.net
Excess Enthalpy of MixingThe enthalpic release from van der Waals forces is ~3x greater than from hydrogen bonding. mdpi.comresearchgate.net

Physico-Chemical Modeling of Environmental Transport in Aqueous Media

Modeling Henry's Law Constants and Salting-Out Effects in Seawater

The transport of difluoromethane between the atmosphere and aquatic environments is governed by its Henry's Law constant (KH), which quantifies its partitioning behavior. Experimental and modeling studies have been conducted to determine this crucial parameter for difluoromethane in both pure water and saline solutions representative of seawater. copernicus.orgresearchgate.net

Using an inert-gas stripping method, the Henry's Law constant for difluoromethane in pure water at 298 K (25 °C) was experimentally determined to be 0.065 M atm−1. copernicus.orgresearchgate.netdntb.gov.ua This value is a key input for environmental fate models.

When dissolved in seawater, the solubility of difluoromethane decreases due to the presence of salts, a phenomenon known as the "salting-out" effect. This effect is critical for accurately modeling oceanic uptake. Research has shown that for difluoromethane, the salinity dependence of its gas-to-water equilibrium coefficient (KeqS), which corresponds to the Henry's Law constant in saline water, does not follow the traditional Sechenov equation. copernicus.orgresearchgate.net Instead, the relationship, ln(KH/KeqS), was found to be proportional to the square root of salinity (S0.5). copernicus.orgresearchgate.net

Based on experimental data collected over a temperature (T) range of 276 to 313 K and a salinity (S) range up to 51 ‰, a comprehensive empirical equation was developed to model the equilibrium coefficient: copernicus.orgresearchgate.net

ln(KeqS(T)) = -49.71 + (77.70 - 0.134 × S0.5) × (100/T) + 19.14 × ln(T/100)

This equation allows for the calculation of difluoromethane's solubility in seawater under various environmental conditions. copernicus.orgresearchgate.net Application of this model within the Advanced Global Atmospheric Gases Experiment (AGAGE) 12-box model estimated that 1 to 4% of the atmospheric burden of difluoromethane resides in the ocean mixed layer, highlighting the importance of accurate salting-out effect modeling. copernicus.orgresearchgate.net

Table 2: Modeled and Experimental Henry's Law Data for Difluoromethane
ParameterConditionValue/FindingSource
Henry's Law Constant (KH)Pure Water at 298 K0.065 M atm-1 copernicus.orgresearchgate.netdntb.gov.ua
Salting-Out Effect ModelSeawater (up to 51 ‰ salinity)Proportional to S0.5, not following the Sechenov equation. copernicus.orgresearchgate.net
Oceanic ReservoirAGAGE 12-box model1-4% of atmospheric difluoromethane burden is in the ocean mixed layer. copernicus.orgresearchgate.net

Prediction of Volatilization Rates from Aquatic Surfaces

Once released into an aquatic system, difluoromethane is subject to volatilization, a process where it transfers from the water to the atmosphere. The rate of this process is a critical factor in determining its persistence in water bodies. ecetoc.org Physico-chemical models, such as those implemented in software like the US-EPA's EpiWin, are used to predict these rates. ecetoc.org

These models typically use the two-film theory, which considers the transport resistance in both the liquid and gas phases at the air-water interface. Key inputs for these models include the Henry's Law constant, molecular weight, and environmental parameters like water depth, flow rate, and wind speed. ecetoc.orgacs.org

For difluoromethane, which has a relatively high Henry's Law constant, volatilization from water is rapid. ecetoc.org Model-based calculations predict significantly different volatilization half-lives depending on the type of aquatic environment:

For a model river (1 meter deep, 1 m/s flow, 5 m/s wind), the volatilization half-life is calculated to be approximately 44 minutes. ecetoc.org

For a model lake (1 meter deep, 0.05 m/s flow, 0.5 m/s wind), the volatilization half-life is significantly longer at about 2.8 days. ecetoc.org

These predictions underscore that in the event of an aquatic release, difluoromethane will partition almost exclusively and rapidly into the atmosphere, with its persistence in water being short-lived, particularly in turbulent systems like rivers. ecetoc.org

Advanced Methodological Applications and Engineering Concepts for Difluoromethane in Water Relevant Systems

Hydrate-Based Separation and Storage Technologies

Gas hydrates, or clathrate hydrates, are ice-like crystalline solids where water molecules form a cage-like structure that traps "guest" molecules. researchgate.net Difluoromethane (B1196922) can act as a guest molecule, forming hydrates at temperatures above the freezing point of water, a property that underpins its use in novel separation and energy technologies. randallcygan.comacs.org

Hydrate-based desalination is an emerging technology that offers a potentially less energy-intensive alternative to conventional methods like reverse osmosis. atlantis-press.com The fundamental principle involves forming hydrate (B1144303) crystals from saline water; the water molecules form the crystal lattice, excluding salt ions and other impurities, which remain concentrated in the residual brine. atlantis-press.com Upon dissociation, the hydrate crystals melt to yield purified water.

Preliminary research has identified difluoromethane as a promising guest molecule for this process. randallcygan.com Experiments have shown that difluoromethane forms hydrates at a substantial rate at temperatures up to at least 12°C, successfully demonstrating the partial separation of water from brine. randallcygan.com The formation of difluoromethane hydrates is an exothermic process, and managing this heat is crucial for process efficiency. randallcygan.com

Further studies have explored the kinetics of hydrate formation using refrigerant mixtures containing difluoromethane, such as R410a (a blend of difluoromethane and pentafluoroethane). acs.org Research into the impact of various salt concentrations, like calcium chloride (CaCl₂), on hydrate formation kinetics found that higher salt concentrations can slow the process and reduce the amount of gas consumed. acs.org To counteract this, the addition of promoters like cyclopentane (B165970) has been shown to improve the kinetics and increase the conversion of water to hydrate. acs.org

Table 1: Research Findings in Difluoromethane Hydrate-Based Desalination

Research Focus Guest Molecule(s) Key Findings Reference(s)
Feasibility Study Difluoromethane (HFC-32) Substantial hydrate formation rates observed up to 12°C; achieved partial separation of water from brine. randallcygan.com
Kinetic Study R410a (Difluoromethane / Pentafluoroethane) Higher CaCl₂ concentrations (4 wt%) decreased kinetic parameters; addition of cyclopentane (0.5 mol %) improved water-to-hydrate conversion. acs.org

Gas hydrate slurries are considered ideal media for cold thermal energy storage (TES) due to their high latent heat of fusion and suitable phase change temperatures (e.g., 5-12°C), which align well with air-conditioning applications. researchgate.netmdpi.com Difluoromethane hydrates are particularly advantageous for these systems.

A key advantage of using hydrates is their high cold storage density compared to chilled water or ice. researchgate.net Research has focused on the conceptual design and modeling of innovative refrigeration cycles based on difluoromethane hydrates. One such design, which uses a difluoromethane (HFC-32) and cyclopentane (CP) guest pair, was found to have a very high coefficient of performance (COP) of up to 8.0. mdpi.combham.ac.uk The thermodynamic properties of difluoromethane hydrates, such as their phase equilibrium conditions, are critical for designing these systems. The quadruple point for the difluoromethane-water system (where gaseous and liquid difluoromethane, water, and hydrate coexist) has been determined to be at 1.45 MPa and 293.16 K (20.01°C), providing essential data for engineering applications. acs.org

Table 2: Thermodynamic Properties and Performance of Difluoromethane Hydrate Systems for Cold Storage

Parameter Value Significance Reference(s)
Quadruple Point (Gas, Liquid, Water, Hydrate) 1.45 MPa at 293.16 K (20.01°C) Defines the specific pressure and temperature for the stable coexistence of all four phases, crucial for system design. acs.org
Phase Equilibrium Range (0.20 to ~11.0) MPa / (275.15 to 300.15) K Provides the operational window of pressure and temperature for hydrate formation and dissociation. acs.org

Environmental Tracing Methodologies in Hydrology

In hydrology and environmental remediation, tracers are used to track the flow and distribution of substances in the subsurface. Difluoromethane has been successfully employed as a specialized tracer in a technique known as the Partitioning Interwell Tracer Test (PITT). ascelibrary.orgascelibrary.org

The PITT is an environmental site characterization technique used to measure the saturation of residual nonaqueous phase liquids (NAPLs), such as industrial solvents or fuels, trapped in the subsurface. dss.go.th The method involves injecting a cocktail of tracers with different partitioning behaviors and monitoring their arrival at an extraction well. dss.go.th

Difluoromethane's role in this context is as a "water-partitioning" tracer. dss.go.thacs.org It has a moderate affinity for both water and air, allowing it to "lag" behind a non-partitioning (conservative) tracer that moves primarily with the air phase in the vadose (unsaturated) zone. ascelibrary.orgdss.go.th The degree of this lag is directly related to the volume of water present along the flow path.

In the first-ever vadose zone PITT for NAPL and water residual, difluoromethane was used alongside sulfur hexafluoride (a non-partitioning tracer) and perfluoro-1,3,5-trimethylcyclohexane (B1362285) (a NAPL-partitioning tracer). dss.go.thacs.org This combination allowed for the simultaneous determination of both water and NAPL (trichloroethylene) saturation. The test measured an average water saturation of 23 ± 2.0% in the zone of interest. dss.go.thacs.org This data is critical for designing and assessing the performance of remediation technologies. acs.org

The effectiveness of difluoromethane as a water tracer relies on a quantitative understanding of how it partitions between the different phases present in the subsurface: typically air, water, and a NAPL. ascelibrary.org This behavior is described by partition coefficients, which are ratios of the tracer's concentration in two different phases at equilibrium.

Researchers have conducted laboratory column experiments to measure these coefficients for difluoromethane. ascelibrary.orgascelibrary.org These studies confirmed that difluoromethane partitions into air, water, and NAPL phases. ascelibrary.org The extent of partitioning into the NAPL can vary depending on the NAPL's composition. ascelibrary.org For instance, the air-NAPL partition coefficient (K_N) was found to be 2.1 for a mixture containing benzene, naphthalene, and trichloroethylene, but only 0.2 for a different field-derived NAPL. ascelibrary.org This variability highlights the need for site-specific characterization. ascelibrary.org By using the measured partition coefficients in mathematical models (method of moments analyses), the data from a field PITT can be used to accurately calculate the average water saturation in the subsurface. ascelibrary.orgascelibrary.org

Table 3: Experimentally Determined Partition Coefficients for Difluoromethane

Innovative Separation Processes for Fluorinated Compounds

The widespread use of refrigerant blends, many of which contain difluoromethane (R-32), presents a challenge for recycling and reuse at the end of a product's life. nih.gov Because many of these blends are azeotropic or near-azeotropic, separating their components via simple distillation is difficult. This has driven the development of innovative separation processes to recover valuable compounds like difluoromethane, supporting a circular economy. nih.gov

One of the most promising approaches involves the use of ionic liquids (ILs) as selective solvents or entrainers in absorption or extractive distillation processes. nih.govresearchgate.net ILs have negligible vapor pressure and can be tailored to have a high solubility selectivity for specific fluorinated compounds. researchgate.net Research has demonstrated that fluorinated ionic liquids can be used in an absorption process to recover R-32 from the commercial blend R-407F. nih.gov In one simulated process, a 30.3% recovery of R-32 with a purity of 98 wt% was achieved. nih.gov

Another advanced technique is membrane separation. unican.es Composite membranes made from polymers and ionic liquids have shown the potential to separate R-32 from other fluorinated hydrocarbons. A pilot-scale study using a spray-coated polymer/IL membrane successfully recovered R-32 from refrigerant mixtures. unican.es For the blend R-454B, the process recovered 67.1% of the R-32 and increased its concentration in the permeate stream to 95.9 mol%. unican.es These technologies are key enablers for reducing the environmental impact of fluorinated gases by allowing for their recovery and reuse. nih.gov

Table 4: Performance of Innovative Processes for Separating Difluoromethane (R-32)

Technology Separation Agent Refrigerant Blend R-32 Recovery / Purity Reference(s)
Absorption Fluorinated Ionic Liquid R-407F 30.3% recovery; 98 wt% purity nih.gov
Membrane Separation Polymer/Ionic Liquid Composite R-454B 67.1% recovery; 95.9 mol% purity unican.es

Thermodynamic and Kinetic Studies of Difluoromethane Absorption in Deep Eutectic Solvents and Ionic Liquids

The capture and separation of fluorinated gases like difluoromethane (R-32) is a significant challenge in various industrial applications, including refrigeration and electronics manufacturing. Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising solvents for the absorption of these gases due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable structures. frontiersin.org

Thermodynamic studies are crucial for understanding the solubility of difluoromethane in these solvents. The solubility is influenced by factors such as temperature, pressure, and the nature of the DES or IL components. For instance, research has shown that the solubility of difluoromethane in certain DESs increases linearly with pressure. researchgate.net Computational approaches, like the COSMO-RS method, have been employed to screen a large number of ILs and predict their absorption capacities for difluoromethane. acs.orgnih.gov These studies help in identifying the most promising solvents for specific applications. For example, a screening of over 600 ILs identified that both the cation and anion play a significant role in the absorption of R-32. acs.orgnih.gov

Kinetic studies, on the other hand, focus on the rate of absorption. The diffusivity of difluoromethane in ILs is a key parameter that affects the absorption rate. Experimental measurements have shown that the diffusivity is dependent on both the cation and anion of the IL. acs.org The time-dependent absorption data can be analyzed using models based on Fick's law to determine diffusion coefficients. nsf.gov

The enthalpy and entropy of absorption provide further insights into the thermodynamics of the process. These parameters can be calculated from solubility data at different temperatures and are essential for designing and optimizing absorption units. scimarina.org Studies have revealed that van der Waals interactions are often the primary driving force for the absorption of difluoromethane in certain DESs, with a more significant enthalpic release than hydrogen bonding. researchgate.net

Below is a table summarizing the solubility of difluoromethane in various deep eutectic solvents at different pressures.

Interactive Data Table: Solubility of Difluoromethane in Select Deep Eutectic Solvents

Deep Eutectic Solvent (HBA:HBD) Pressure (bar) Solubility (mol/mol%)
Methyltrioctylammonium bromide:Polyethylene glycol 9 86
Tetrabutylammonium bromide:Various HBDs - -

HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donator Note: The solubility for Tetrabutylammonium bromide based DES is noted as having the strongest interaction potential, but specific solubility values at varying pressures are not provided in the source. researchgate.net

Another table presents Henry's Law constants for difluoromethane in different ionic liquids, which is a measure of solubility at a given pressure and temperature.

Interactive Data Table: Henry's Law Constants for Difluoromethane in Ionic Liquids at 298.15 K

Ionic Liquid Henry's Law Constant (MPa)
[C4C1im][PF6] 0.88
[C4C1im][BF4] -
[C6C1im][FAP] -
[C4C1im][C1CO2] -
[C4C1im][SCN] -
[C6C1im][Cl] -

Data for some ionic liquids were measured but not explicitly stated in the provided context. nsf.gov

Design Principles for Extractive Distillation of Difluoromethane Mixtures using Tailored Solvents

Extractive distillation is a crucial separation technique for mixtures with close boiling points or those that form azeotropes, which are common in hydrofluorocarbon (HFC) systems. ku.edu The process involves adding a solvent, or entrainer, to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. mpg.de The selection of an appropriate solvent is paramount for the effectiveness and economic viability of the process. researchgate.net

Ionic liquids (ILs) have shown significant promise as entrainers in the extractive distillation of difluoromethane mixtures. researchgate.net Their non-volatility and selective solubility for HFCs make them advantageous over traditional solvents. researchgate.net For instance, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) has been successfully used to separate an azeotropic mixture of difluoromethane and pentafluoroethane (B1204445), achieving purities exceeding 99 mole percent for both components. researchgate.net

The design of an extractive distillation process involves several key steps:

Solvent Selection: The primary criterion for a good solvent is its ability to enhance the relative volatility of the components to be separated. mpg.de Computer-aided molecular design (CAMD) can be a powerful tool for screening potential solvents and reducing the need for extensive experimental work. researchgate.net

Process Simulation: Process simulators like ASPEN Plus® are used to model the extractive distillation column and optimize operating parameters. researchgate.netresearchgate.net These simulations rely on accurate thermodynamic models, such as the Peng-Robinson equation of state, which are regressed from experimental vapor-liquid equilibrium (VLE) data. ku.edunsf.gov

Optimization: A sensitivity analysis is often performed to determine the optimal techno-economic parameters, aiming to achieve high-purity products (e.g., >99.5 wt%) while minimizing costs. ku.edu

The table below illustrates the effectiveness of an ionic liquid in an extractive distillation process for separating a difluoromethane/pentafluoroethane mixture.

Interactive Data Table: Extractive Distillation of Difluoromethane/Pentafluoroethane using [bmim][PF6]

Stream Component Mole Percent
Main Column Distillate Pentafluoroethane >99%
Flash Tank 1 Product Difluoromethane >99%
Flash Tank 2 Product Difluoromethane >99%

The process utilizes one main column and two flash tanks. researchgate.net

Membrane-Based Separation Techniques for Fluorocarbon Recovery from Aqueous and Other Relevant Streams

Membrane-based separation offers an energy-efficient and potentially cost-effective alternative to traditional separation methods for recovering fluorocarbons from various process streams. researchgate.netp2infohouse.org These techniques utilize a selective barrier—a membrane—that allows certain components to pass through while retaining others. ulisboa.pt

Several types of membrane technologies are applicable to fluorocarbon recovery:

Gas Separation Membranes: These membranes are designed to separate gases based on differences in their permeability through the membrane material. Polymeric membranes that are more permeable to organic compounds than to air are often used. p2infohouse.org The process typically involves compressing a vapor/air mixture and passing it across the membrane surface. p2infohouse.org

Supported Ionic Liquid Membranes (SILMs): In SILMs, a porous support is impregnated with an ionic liquid that has a high solubility for the target fluorocarbon. mdpi.com The separation occurs as the fluorocarbon selectively dissolves in and diffuses through the ionic liquid. ulisboa.pt Composite membranes combining ionic liquids with polymers have shown enhanced permeability and selectivity for difluoromethane. researchgate.net For example, composite membranes with 40 wt % [C2mim][SCN] have demonstrated a selectivity for R32 over R125 of up to 14.5. researchgate.net

Pervaporation: This technique involves the separation of liquid mixtures by partial vaporization through a non-porous membrane. It can be used for removing organic pollutants from aqueous streams. iwaponline.com

Membrane Contactors: These systems use a hydrophobic porous membrane to create a large interfacial area between a gas and a liquid phase without dispersing one phase into the other. researchgate.net This can be applied to the absorption of fluorocarbons from a gas stream into a liquid solvent.

The performance of a membrane separation process is characterized by its selectivity (the ability to separate components) and permeability or flux (the rate at which a component passes through themembrane). ulisboa.pt For instance, composite membranes made of poly(ether-block-amide) and ionic liquids have been shown to significantly improve both the permeability of difluoromethane and the selectivity of difluoromethane over pentafluoroethane compared to the neat polymer membrane. researchgate.net

Below is a data table showcasing the performance of different membranes for the separation of a difluoromethane (R32) and pentafluoroethane (R125) mixture.

Interactive Data Table: Performance of Membranes for R32/R125 Separation

Membrane Type R32/R125 Selectivity (α)
Neat Polymer Membrane (poly(ether-block-amide)) up to 6.9
Composite Membrane with 40 wt% [C2mim][BF4] up to 11.0
Composite Membrane with 40 wt% [C2mim][SCN] up to 14.5

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